
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a fluoro-substituted hydroxyphenyl group and a hydroxyimino group attached to an indene core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one typically involves multi-step organic reactions. One common approach is to start with 3-fluoro-4-hydroxyphenylacetic acid as a precursor . The synthetic route may include steps such as:
Formation of the Indene Core: Cyclization reactions to form the indene structure.
Introduction of the Hydroxyimino Group: Oximation reactions to introduce the hydroxyimino functionality.
Fluorination and Hydroxylation: Specific conditions to introduce the fluoro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on estrogen receptors or other cellular targets, influencing various biological processes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Shares the fluoro and hydroxyphenyl groups but lacks the indene core and hydroxyimino group.
3-Fluoro-4-hydroxybenzeneboronic acid: Contains similar functional groups but differs in its boronic acid functionality.
Uniqueness
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is unique due to its specific combination of functional groups and its indene core structure
Properties
Molecular Formula |
C15H10FNO3 |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C15H10FNO3/c16-12-6-9(3-4-14(12)18)8-1-2-10-7-13(17-20)15(19)11(10)5-8/h1-6,18,20H,7H2/b17-13- |
InChI Key |
XIWQAWUOXXYWMB-LGMDPLHJSA-N |
Isomeric SMILES |
C\1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)/C1=N\O |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)C1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


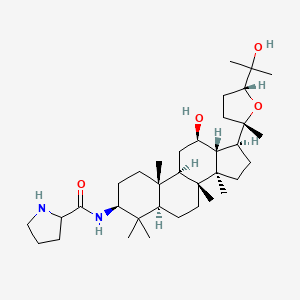
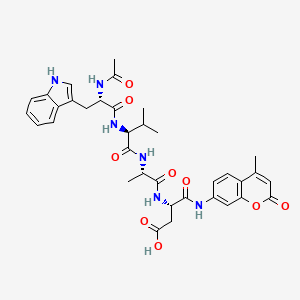
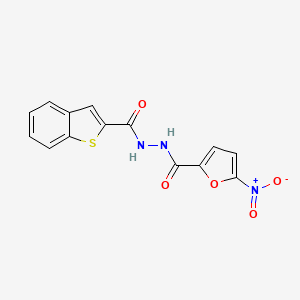

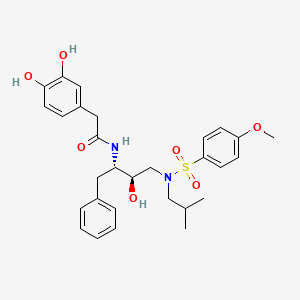
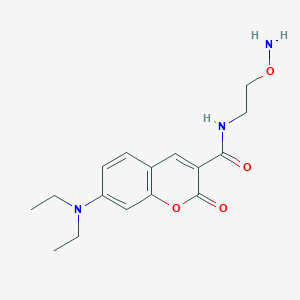
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
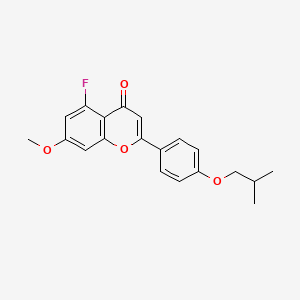
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
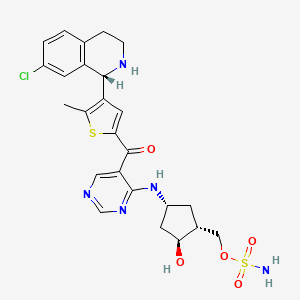
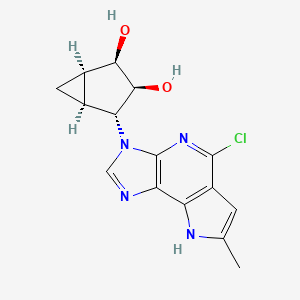
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
